2-Diazocyclohexanone

Übersicht

Beschreibung

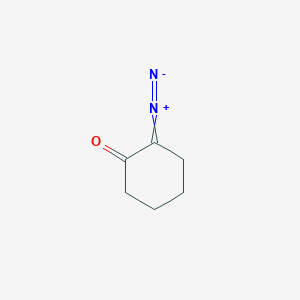

2-Diazocyclohexanone is an organic compound characterized by the presence of a diazo group attached to a cyclohexanone ring. This compound is known for its high reactivity and potential explosiveness, especially when heated . It is widely used in organic synthesis due to its ability to generate carbenes, which are highly reactive intermediates in various chemical reactions.

Vorbereitungsmethoden

2-Diazocyclohexanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-(hydroxymethylene)cyclohexanone with p-toluenesulfonyl azide in the presence of triethylamine and dichloromethane . The reaction mixture is cooled to maintain a low temperature, preventing the rise above -5°C. After the reaction, the product is purified through distillation .

Another method involves the oxidation of free hydrazones using iodosylbenzene, which allows for the in situ generation of non-stabilized diazoalkanes . This method is advantageous due to its efficiency and safety compared to traditional methods that involve hazardous reagents.

Analyse Chemischer Reaktionen

Rh-Catalyzed Annulation Reactions

2-Diazocyclohexanone acts as a C2 synthon in (4 + 2)-annulation reactions with 2-arylbenzimidazoles. Under Rh(II) catalysis, it forms benzimidazole-fused quinolines 39 through:

-

C–H activation at the benzimidazole

-

Rh-carbene formation from the diazo compound

This pathway contrasts with (4 + 1)-cycloadditions observed in other diazo systems, highlighting its preference for extended conjugation in annulation products .

Nucleophilic Reactivity

Kinetic studies using benzhydrylium ions reveal 2-diazo-cyclohexanone's nucleophilicity parameters:

| Parameter | Value |

|---|---|

| Nucleophilicity (N) | 3.44 |

| Susceptibility (sₙ) | 0.83 |

These values indicate moderate electrophile reactivity, comparable to non-cyclic diazo compounds like diazoacetates. The benzoannulation of cyclic ketones (e.g., 1-tetralone vs. cyclohexanone) shows negligible impact on nucleophilicity, as confirmed by CH acidity comparisons (pKa ~24–26 in DMSO) .

Carbene-Mediated Insertion and Rearrangement

Under Lewis acid conditions, 2-diazo-cyclohexanone-derived β-hydroxy-α-diazo ketones undergo:

-

C–H insertion : Favored over ring contraction due to faster kinetics (ΔG‡ = 18.2 kcal/mol for insertion vs. 23.4 kcal/mol for 1,2-shift) .

-

Electrostatic stabilization : Strong interactions between the carbonyl oxygen and vinyl cation intermediate reduce rearrangement rates compared to ester/amide analogs .

Comparative Reactivity in Cycloadditions

2-Diazo-cyclohexanone participates in 1,3-dipolar cycloadditions with activated alkenes (e.g., dehydroalanine). Key features include:

-

Lower distortion energy (vs. azides), accelerating reaction rates.

Mechanistic Insights from DFT Calculations

DFT studies elucidate divergent pathways for diazo ketones vs. esters/amides:

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1 Wolff Rearrangement

One of the most notable reactions involving 2-diazocyclohexanone is the Wolff rearrangement , which allows for the transformation of diazo compounds into ketenes. This reaction is essential for synthesizing various cyclic structures and has been widely utilized in organic synthesis. The rearrangement can lead to the formation of different products depending on the reaction conditions and substrates used. For instance, this compound can undergo intramolecular Wolff rearrangement when treated with methanol, yielding significant products that can be further functionalized .

1.2 Total Synthesis of Complex Molecules

The decomposition of cyclic diazo ketones like this compound has been employed in total synthesis strategies. Notably, it has been used to construct polycyclic structures and complex natural products through photochemical transformations. For example, the photochemical transformation of bis-diazo cyclohexanone into bis-methyl cyclopentanoate serves as a key step in synthesizing iso[1.1.1.1]pagodane .

Photochemical Transformations

2.1 Dye Chemistry

The photolysis of this compound derivatives has applications in dye chemistry, particularly in creating luminescent materials. The photochemical decomposition of diazo derivatives can lead to the formation of extended conjugated systems that exhibit strong fluorescence properties. This is particularly useful in bioimaging applications where non-luminescent precursors become luminescent upon activation .

2.2 Bioimaging Applications

In bioimaging, diazo compounds are often modified to enhance their properties for cellular studies. For instance, mixed rhodamine-fluorescein sensors utilize diazo compounds for detecting enzymatic activity through fluorescence changes upon deacetylation and subsequent photolysis .

Case Study: Enantioselective Synthesis

Recent studies have reported on the enantioselective nucleophilic addition to ketenes derived from this compound, achieving enantiomeric excess values exceeding 70%. This method is crucial for synthesizing enantioenriched building blocks used in pharmaceuticals and agrochemicals .

Case Study: Macrocyclic Alkynones Production

Research has demonstrated that 6-diazocyclohex-2-enones can be fragmented under mild conditions to yield macrocyclic alkynones, which are valuable intermediates in organic synthesis. This reaction showcases the versatility of diazo compounds in forming complex structures from simpler precursors .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Chemistry | Utilization in Wolff rearrangement for ketene formation | Key step in total synthesis of complex molecules |

| Photochemistry | Formation of luminescent materials through photolysis | Applications in bioimaging and dye chemistry |

| Enantioselective Synthesis | Nucleophilic addition to ketenes achieving high enantiomeric excess | Important for pharmaceuticals and agrochemicals |

| Macrocyclic Alkynones | Fragmentation reactions yielding valuable intermediates | Useful in organic synthesis |

Wirkmechanismus

The primary mechanism of action of 2-diazocyclohexanone involves the generation of carbenes upon the loss of nitrogen gas. These carbenes are highly reactive and can insert into various bonds, facilitating a wide range of chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Vergleich Mit ähnlichen Verbindungen

2-Diazocyclohexanone can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds generate carbenes, this compound is unique due to its cyclic structure, which influences its reactivity and the types of reactions it can undergo . Similar compounds include:

Diazomethane: A simple diazo compound used for methylation reactions.

Ethyl Diazoacetate: Used in cyclopropanation and insertion reactions.

2-Diazocyclopentanone: Another cyclic diazo compound with similar reactivity.

Biologische Aktivität

2-Diazocyclohexanone is a cyclic diazo compound that has garnered interest in various fields of organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclohexanone ring with diazo (N₂) functional groups attached. The presence of the diazo group contributes to its reactivity, allowing it to participate in various chemical transformations, including Wolff rearrangements and carbene generation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates, such as carbenes. These intermediates can interact with biological molecules, leading to various effects:

- Carbene Formation : Upon photolysis or thermal activation, this compound can generate carbenes that may insert into C-H bonds or react with nucleophiles, potentially leading to the formation of biologically active compounds .

- Wolff Rearrangement : This reaction allows for the conversion of diazo compounds into ketenes, which can further react with nucleophiles to form diverse products, some of which may exhibit biological activity .

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound and related compounds:

- Antitumor Activity : Research has indicated that derivatives of diazo compounds exhibit antitumor properties against various cancer cell lines. For instance, compounds generated from this compound have shown effectiveness against K562 (erythroleukemia), HeLa (cervical carcinoma), and CT26 (colon carcinoma) cell lines .

- Nucleophilic Reactivity : A study analyzed the nucleophilicities of cyclic α-diazo carbonyl compounds, including this compound. The findings highlighted its reactivity in dichloromethane, suggesting potential applications in synthetic organic chemistry and medicinal chemistry .

- Synthetic Applications : this compound has been utilized as a precursor in the synthesis of various heterocycles and functionalized molecules through rhodium-catalyzed transformations. These reactions are significant for developing novel pharmaceuticals and bioactive compounds .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-diazocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-8-5-3-1-2-4-6(5)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNUBZPACCOTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=[N+]=[N-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453706 | |

| Record name | 2-diazocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3242-56-6 | |

| Record name | 2-diazocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.